molecular formula C14H16N2O2S B1418918 N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide CAS No. 1156162-41-2

N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide

Cat. No.: B1418918
CAS No.: 1156162-41-2
M. Wt: 276.36 g/mol
InChI Key: PFZUZJNKQRFEEG-UHFFFAOYSA-N
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Description

Historical Context of Benzenesulfonamide Derivatives

The historical development of benzenesulfonamide derivatives traces back to the revolutionary discovery period of the late 1930s, when benzenesulfonamide emerged as one of the first synthetic antibacterial drugs to demonstrate broad effectiveness. This pivotal moment marked the beginning of the sulfa drug era, fundamentally transforming approaches to bacterial infection treatment and establishing a foundation for subsequent pharmaceutical innovations. The introduction of benzenesulfonamide represented a significant departure from naturally-derived therapeutic compounds, demonstrating that synthetic chemistry could produce effective medicinal agents with predictable mechanisms of action. These early discoveries paved the way for systematic exploration of structural modifications, leading to the development of numerous benzenesulfonamide derivatives with enhanced properties and expanded applications.

The evolution of benzenesulfonamide research has been characterized by progressive understanding of structure-activity relationships, with researchers identifying specific molecular features that contribute to desired biological and chemical properties. Throughout the decades following the initial discovery, scientific investigations have revealed the versatility of the benzenesulfonamide scaffold, demonstrating its utility not only in antimicrobial applications but also in diverse areas including enzyme inhibition, anticancer research, and neurological studies. The compound this compound represents a contemporary manifestation of this historical progression, incorporating sophisticated substitution patterns that reflect modern synthetic capabilities and targeted molecular design approaches.

Significance in Chemical Research

The significance of this compound in contemporary chemical research extends beyond its structural novelty to encompass its potential contributions to understanding fundamental chemical principles and practical applications. Research investigations have demonstrated that benzenesulfonamide derivatives, including compounds with methylamino substitutions, exhibit remarkable versatility in their interactions with biological targets and their utility as synthetic intermediates. The specific structural features of this compound, particularly the methylamino group positioned on the phenyl ring, provide researchers with opportunities to investigate the influence of electronic and steric factors on molecular behavior and reactivity patterns.

Recent studies have highlighted the importance of benzenesulfonamide derivatives in carbonic anhydrase inhibition research, where structural modifications can significantly impact inhibitory potency and selectivity profiles. The compound this compound represents a valuable addition to this research landscape, offering a unique substitution pattern that may provide insights into optimization strategies for enzyme inhibition. Furthermore, investigations into the synthesis and characterization of benzenesulfonamide derivatives have revealed innovative methodological approaches, including electrochemical synthesis techniques that enable environmentally sustainable preparation of these compounds.

The research significance of this compound is further emphasized by its potential applications in medicinal chemistry, where benzenesulfonamide scaffolds have demonstrated effectiveness in treating various conditions including epilepsy, cancer, and neurodegenerative diseases. The methylamino substitution pattern present in this compound provides researchers with a platform for investigating how specific functional groups influence pharmacological properties and therapeutic potential.

Position within the Sulfonamide Family of Compounds

This compound occupies a distinctive position within the broader sulfonamide family, characterized by its specific substitution pattern and structural complexity that differentiates it from simpler sulfonamide compounds. The sulfonamide family encompasses a diverse array of compounds unified by the presence of the sulfonamide functional group, which consists of a sulfur atom bonded to two oxygen atoms via double bonds, one carbon atom, and one nitrogen atom. Within this classification, benzenesulfonamide derivatives represent a sophisticated subgroup that incorporates aromatic ring systems, providing enhanced stability and diverse interaction capabilities.

The positioning of the methylamino group on the phenyl ring in this compound creates a unique chemical environment that influences both the compound's physical properties and its potential interactions with biological targets. This structural arrangement distinguishes the compound from other sulfonamide derivatives, such as sulfamerazine, sulfaquinoxaline, and sulfadiazine, which feature different substitution patterns and correspondingly different chemical behaviors. The specific three-carbon linkage between the methylamino group and the phenyl ring provides conformational flexibility that may contribute to the compound's distinctive properties and potential applications.

Comparative analysis reveals that this compound shares certain structural features with other methylamino-substituted benzenesulfonamides while maintaining unique characteristics that set it apart within the chemical family. The compound's molecular weight of 276.36 grams per mole and its C14H16N2O2S molecular formula position it among moderately complex sulfonamide derivatives, offering a balance between structural sophistication and synthetic accessibility.

Overview of Current Research Landscape

The current research landscape surrounding this compound and related compounds reflects a dynamic field characterized by diverse investigational approaches and expanding applications across multiple scientific disciplines. Contemporary research efforts have focused on understanding the structure-activity relationships of benzenesulfonamide derivatives, with particular attention to how specific substitution patterns influence biological activity and chemical reactivity. These investigations have revealed that even subtle structural modifications can significantly impact compound properties, highlighting the importance of precise molecular design in achieving desired outcomes.

Recent studies have demonstrated innovative synthetic approaches for preparing benzenesulfonamide derivatives, including electrochemical methods that offer environmental advantages and tunable reaction conditions. Research has shown that controlled potential electrolysis can be used to synthesize benzenesulfonamide derivatives under mild conditions, providing researchers with powerful tools for accessing these compounds efficiently and sustainably. These methodological advances have expanded the accessibility of compounds like this compound, facilitating broader research investigations and potential applications.

The research landscape also encompasses significant investigations into the biological activities of benzenesulfonamide derivatives, with studies revealing potential applications in treating various medical conditions including neurological disorders, cancer, and inflammatory diseases. Research has demonstrated that benzenesulfonamide compounds can effectively inhibit carbonic anhydrase enzymes, providing anticonvulsant activity and other therapeutic benefits. Additionally, studies have explored the potential of benzenesulfonamide derivatives as inhibitors of beta-amyloid gene expression, suggesting possible applications in Alzheimer's disease research.

The following table summarizes key molecular characteristics of this compound compared to related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C14H16N2O2S 276.36 Methylamino group on phenyl ring
N-[3-(methylaminomethyl)phenyl]benzamide C15H16N2O 240.30 Benzamide linkage instead of sulfonamide
N-[3-(methoxymethyl)phenyl]benzenesulfonamide C14H15NO3S 277.34 Methoxy group instead of methylamino
N-[3-(methylamino)propyl]benzenesulfonamide C10H16N2O2S 228.31 Propyl linker instead of phenyl group

Current research trends indicate growing interest in developing benzenesulfonamide derivatives with enhanced selectivity and potency for specific biological targets. Investigations have revealed that structural modifications can significantly impact the inhibitory activity of these compounds against various enzymes, with some derivatives showing nanomolar-range potency against specific targets. These findings suggest that compounds like this compound may serve as valuable lead compounds for further optimization and development in pharmaceutical research.

Properties

IUPAC Name

N-[3-(methylaminomethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-15-11-12-6-5-7-13(10-12)16-19(17,18)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUZJNKQRFEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide typically involves the reaction of 3-[(methylamino)methyl]aniline with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is often employed in assays to investigate the binding affinity and specificity of various biological targets .

Medicine: It is explored for its therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Structure (Key Substituents) Biological Activity Key Findings Reference
Target Compound : this compound Methylaminomethyl group at 3-phenyl position Hypothesized: Antimicrobial, enzyme inhibition Predicted enhanced solubility and binding affinity due to methylaminomethyl group -
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring at sulfamoyl position Antimicrobial Demonstrated significant antibacterial activity against Gram-positive strains
N-(2,3-Dimethylphenyl)benzenesulfonamide Dimethylphenyl group Antibacterial, anti-enzymatic Moderate activity against E. coli and S. aureus; activity varies with alkyl chain length in derivatives
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide Benzamide group at para position Enzyme inhibition Structural studies highlight role of benzamide in stabilizing interactions with enzyme active sites
KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide) Chlorocinnamyl and methoxy groups CaMKII inhibition Potent kinase inhibitor with applications in neurological research; substituents critical for target specificity
3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide Methoxypropyl and methyl groups Not specified (intermediate) Methoxypropyl group enhances hydrophilicity, suggesting utility in optimizing drug solubility

Key Structural and Pharmacological Insights

Substituent Effects on Bioactivity: Antimicrobial Activity: The oxazole-containing derivative () shows enhanced antibacterial potency compared to simpler sulfonamides, likely due to the heterocyclic group improving membrane penetration . The target compound’s methylaminomethyl group may similarly enhance bioavailability. Enzyme Inhibition: KN-93’s chlorocinnamyl and methoxy groups are critical for CaMKII inhibition, highlighting the importance of bulky substituents in kinase targeting . In contrast, the benzamide derivative () emphasizes hydrogen-bonding interactions for enzyme inhibition .

Solubility and Binding Affinity: Derivatives with hydrophilic substituents (e.g., methoxypropyl in ) exhibit improved solubility, a property likely shared by the target compound’s methylaminomethyl group . The dimethylphenyl derivative () shows reduced activity compared to bulkier analogs, suggesting steric and electronic factors influence efficacy .

Synthetic Strategies: Many sulfonamides, including those in and , are synthesized via nucleophilic substitution between anilines and sulfonyl chlorides . The target compound likely follows a similar route, with post-synthetic modifications introducing the methylaminomethyl group.

Biological Activity

N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group attached to a phenyl ring with a methylamino side chain. This structure is significant as it influences the compound's interaction with biological targets.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes or receptors. This inhibition modulates various biochemical pathways, which can lead to therapeutic effects. The compound's interaction with molecular targets is essential for its biological activity, particularly in enzyme inhibition and receptor modulation.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes involved in disease pathways. For instance, it is used to explore the binding affinity and specificity towards various biological targets, which could be crucial in drug development.
  • Antiviral Properties : Research indicates that derivatives of benzenesulfonamide have shown antiviral effects against viruses such as Hepatitis B Virus (HBV). These compounds increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .
  • Cardiovascular Effects : Studies have demonstrated that certain benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, one study showed that specific derivatives decreased perfusion pressure over time, suggesting potential cardiovascular applications .

Study on Antiviral Activity

A study investigated the anti-HBV activity of N-phenylbenzamide derivatives, including this compound. The findings revealed that these compounds could inhibit HBV replication effectively, with mechanisms involving the modulation of intracellular A3G levels .

Cardiovascular Impact

In an experimental setup using isolated rat hearts, researchers evaluated the impact of various benzenesulfonamide compounds on coronary resistance and perfusion pressure. Results indicated that specific derivatives significantly reduced perfusion pressure compared to controls, highlighting their potential role in managing cardiovascular conditions .

Data Table: Biological Activity Overview

Biological Activity Effect/Outcome Reference
Enzyme InhibitionModulates enzyme activity; potential drug target
Antiviral ActivityInhibits HBV replication via A3G modulation
Cardiovascular EffectsDecreases perfusion pressure; affects coronary resistance

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via coupling reactions between benzenesulfonyl chloride derivatives and appropriately substituted aniline intermediates. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C has been used for analogous benzenesulfonamides, achieving yields of 37–73% after purification by column chromatography . Key variables include stoichiometric ratios of reactants, temperature control, and solvent selection to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 2.5–3.0 ppm for methylamino groups) confirm substituent positions and electronic environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ or [M+NH4_4]+^+ ions).
  • X-ray Crystallography : Resolves bond angles and torsion angles in crystalline forms (e.g., monoclinic P21/cP2_1/c space group with unit cell parameters a=25.0232a = 25.0232 Å, b=5.3705b = 5.3705 Å) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., NLRP3 inflammasome inhibition using LPS/ATP-induced IL-1β release in THP-1 cells) .
  • Cellular Toxicity : Assess cytotoxicity via MTT or resazurin assays in relevant cell lines (e.g., HEK-293 or HepG2) .

Advanced Research Questions

Q. How does structural modification of the methylamino or benzenesulfonamide groups affect bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the methylamino group with ethylamino or cyclopropylamino moieties to evaluate changes in target binding (e.g., via molecular docking simulations). Fluorine or chlorine substitution on the benzene ring can enhance hydrophobicity and binding affinity, as shown in analogues with 4-chloro or 3-fluoro substituents .
  • Pharmacokinetic Profiling : Compare logP values (via shake-flask method) and metabolic stability (e.g., hepatic microsome assays) to identify optimal substituents .

Q. What strategies improve selectivity for specific biological targets (e.g., NLRP3 vs. other inflammasomes)?

  • Methodology :

  • Computational Modeling : Use molecular dynamics simulations to identify key interactions (e.g., hydrogen bonding with Arg578 or hydrophobic contacts with Leu298 in NLRP3) .
  • Selectivity Screening : Test against off-target receptors (e.g., AIM2 or NLRC4 inflammasomes) using isoform-specific inhibitors as controls .

Q. How can metabolic stability and in vivo pharmacokinetics be optimized for this compound?

  • Methodology :

  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect primary metabolites (e.g., hydroxylation at the methylamino group or sulfonamide cleavage) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance oral bioavailability, as demonstrated in benzenesulfonamide prodrugs .

Q. What role do crystal packing and intermolecular interactions play in its stability and formulation?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for stable crystalline forms) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O or π–π stacking) using crystallographic data to guide co-crystal engineering .

Data Contradictions and Resolution

Q. How can conflicting SAR data from different studies be reconciled?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., consistent ATP concentrations in NLRP3 activation assays) .
  • Orthogonal Validation : Confirm key findings with alternative techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization) .

Q. Why do some analogues show high in vitro activity but poor in vivo efficacy?

  • Methodology :

  • ADME-Tox Profiling : Evaluate plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to identify bioavailability bottlenecks .
  • Species-Specific Metabolism : Compare metabolic pathways in human vs. rodent microsomes to refine preclinical models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide
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N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.